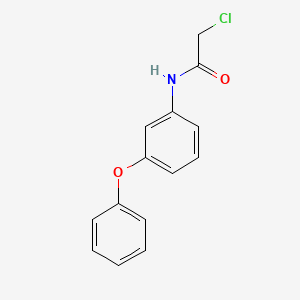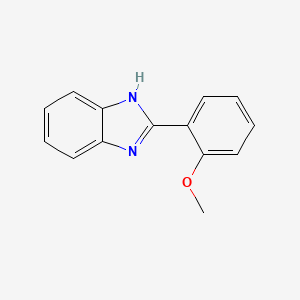
2-chloro-N-(3-phenoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3-phenoxyphenyl)acetamide is a compound with the CAS Number: 92290-71-6. It has a molecular weight of 261.71 . The compound is in powder form and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H12ClNO2/c15-10-14(17)16-11-5-4-8-13(9-11)18-12-6-2-1-3-7-12/h1-9H,10H2,(H,16,17) . This indicates the presence of 14 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 261.71 .Wissenschaftliche Forschungsanwendungen
Anticancer, Anti-Inflammatory, and Analgesic Activities
Synthesized derivatives of 2-chloro-N-(3-phenoxyphenyl)acetamide have demonstrated potential as anticancer, anti-inflammatory, and analgesic agents. Notably, compounds with halogens on the aromatic ring showed promising activity in these areas, particularly compound 3c which exhibited significant anticancer, anti-inflammatory, and analgesic activities, indicating its potential for therapeutic development (Rani, Pal, Hegde, & Hashim, 2014).Herbicide Metabolism and Carcinogenicity Studies
Chloroacetamide herbicides, including this compound, have been studied for their metabolic pathways and potential carcinogenicity. The metabolic activation pathway of these compounds may involve the production of DNA-reactive dialkylbenzoquinone imine, with rat and human liver microsomes playing a role in the metabolism of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).Antiviral Activity Against Human Cytomegalovirus
Derivatives of this compound have shown antiviral properties against human cytomegalovirus. Specifically, a derivative with a dodecane-1,12-diyl linker exhibited significant virus inhibitory activity in vitro, suggesting potential for antiviral therapeutic applications (Paramonova, Snoeck, Andrei, Khandazhinskaya, & Novikov, 2020).Chemoselective Acetylation in Antimalarial Drug Synthesis
The compound N-(2-Hydroxyphenyl)acetamide, a derivative of this compound, is used as an intermediate in the natural synthesis of antimalarial drugs. Research into chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using specific catalysts, contributes to the development of antimalarial drugs (Magadum & Yadav, 2018).Antimicrobial Evaluation of Novel Imines and Thiazolidinones
Research on novel imines and thiazolidinones derived from this compound has demonstrated significant antibacterial and antifungal activities. These compounds offer potential for development into antimicrobial agents (Fuloria, Singh, Yar, & Ali, 2009).Synthesis of Peripheral Benzodiazepine Receptor Agonists
N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide (DAA1097) and its derivatives, acting as selective agonists for the peripheral benzodiazepine receptor (PBR), have been synthesized and analyzed for their receptor binding and behavioral profiles. These compounds exhibit anxiolytic effects and potential for use in neuropsychopharmacology (Okuyama et al., 1999).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-(3-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-10-14(17)16-11-5-4-8-13(9-11)18-12-6-2-1-3-7-12/h1-9H,10H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHUVPFSHILVQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368485 |
Source


|
| Record name | 2-chloro-N-(3-phenoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92290-71-6 |
Source


|
| Record name | 2-chloro-N-(3-phenoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-diazenyl]benzoic acid](/img/structure/B1361876.png)






![2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1361896.png)


![2-Methylbenzo[d]thiazol-6-amine](/img/structure/B1361900.png)
